molecular formula C13H16N2O B114785 Dexefaroxan CAS No. 143249-88-1

Dexefaroxan

Cat. No. B114785
M. Wt: 216.28 g/mol
InChI Key: RATZLMXRALDSJW-CYBMUJFWSA-N
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Description

Dexefaroxan is a selective alpha 2-adrenergic receptor antagonist . It has been found to improve behavioral phenotypes and increase BDNF mRNA expression without affecting amyloid-β peptide levels .


Molecular Structure Analysis

The molecular formula of Dexefaroxan is C13H16N2O . Its molecular weight is 216.2789 .


Chemical Reactions Analysis

Dexefaroxan has been found to have a significant impact on neurogenesis. It does not affect cell proliferation per se in the dentate gyrus, but promotes the long-term survival of newborn neurons by reducing apoptosis . It also enhances the number and complexity of the dendritic arborizations of polysialated neural cell adhesion molecule-positive neurons .

Scientific Research Applications

Neuroprotective and Cognitive Effects

Dexefaroxan, an α2-adrenoceptor antagonist, has shown promising results in neuroprotection and cognitive enhancement. For instance, it protects against spatial memory deficits induced by cortical devascularization in rats, suggesting its potential in treating neurodegenerative conditions like Alzheimer's disease (Chopin, Debeir, Raisman-Vozari, Colpaert, & Marien, 2004). Additionally, dexefaroxan has shown efficacy in reversing memory deficits in aged rodents, further indicating its potential for cognitive disorders (Chopin, Colpaert, & Marien, 2002).

Effects on Neurogenesis and Neuronal Survival

Research also indicates dexefaroxan's role in enhancing neurogenesis, particularly in the hippocampus. It promotes the long-term survival of newborn neurons by reducing apoptosis and enhancing dendritic arborization, implicating potential benefits in neurodegenerative diseases (Rizk et al., 2006). Furthermore, dexefaroxan has been observed to increase neuron survival in the olfactory bulb of adult rats, potentially by reducing the apoptotic fate of stem cell progenies (Bauer et al., 2003).

Modulation of Neurotransmitter Systems

The drug has been associated with the upregulation of endogenous nerve growth factor (NGF) in the rat brain, suggesting a role in protecting basalocortical cholinergic systems during neurodegeneration (Debeir et al., 2004). Moreover, its administration has shown to mitigate cholinergic neuronal degeneration, underscoring its therapeutic potential in diseases like Alzheimer's (Debeir, Marien, Chopin, Martel, Colpaert, & Raisman-Vozari, 2002).

Future Directions

Dexefaroxan has shown promise in research for its potential therapeutic strategy for maintaining adult neurogenesis in neurodegenerative conditions, such as Alzheimer’s disease . More research is needed to further understand its potential benefits and risks.

properties

IUPAC Name

2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATZLMXRALDSJW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexefaroxan

CAS RN

143249-88-1
Record name Dexefaroxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143249881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXEFAROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F751MO69EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
P Rizk, J Salazar, R Raisman-Vozari… - …, 2006 - nature.com
… treatment with the selective alpha2-adrenoceptor antagonist dexefaroxan. We then determined the effects of dexefaroxan treatment on differentiation and on morphological plasticity in …
Number of citations: 127 www.nature.com
P Chopin, FC Colpaert, M Marien - Journal of Pharmacology and …, 2002 - ASPET
… of dexefaroxan, a potent and selective α 2 -adrenoceptor antagonist, on cognitive performance in rodents. In young adult rats, dexefaroxan … In this test, dexefaroxan also attenuated the …
Number of citations: 63 jpet.aspetjournals.org
S Bauer, E Moyse, F Jourdan, F Colpaert, JC Martel… - Neuroscience, 2003 - Elsevier
… The neuroprotective effect of dexefaroxan in the OB would therefore appear here to beexclusive to neurons. The effect of dexefaroxan to protect against neuronal loss in the present …
Number of citations: 71 www.sciencedirect.com
T Debeir, M Marien, J Ferrario, P Rizk, A Prigent… - Experimental …, 2004 - Elsevier
… NGF mechanisms in the neuroprotective effect of dexefaroxan in the devascularization model, we examined whether the dexefaroxan treatment was associated with changes in brain …
Number of citations: 27 www.sciencedirect.com
T Debeir, M Marien, P Chopin, JC Martel, F Colpaert… - Neuroscience, 2002 - Elsevier
… -adrenoceptor antagonist dexefaroxan increases acetylcholine … , we investigated the effect of dexefaroxan in a rat model of … a 28-day subcutaneous infusion of dexefaroxan (0.63 mg/rat/…
Number of citations: 15 www.sciencedirect.com
P Chopin, T Debeir, R Raisman-Vozari… - Experimental …, 2004 - Elsevier
… Effects of cortical devascularization and dexefaroxan treatment on the percentage of time … In the present study, the treatment with dexefaroxan was begun 3 days after the last training …
Number of citations: 10 www.sciencedirect.com
AS Villégier, C Drouin, JC Bizot, M Marien… - Synapse, 2003 - Wiley Online Library
… activity induced by dexefaroxan in GBR 12783-treated 1b-AR KO mice was due to the occupation of postsynaptic 2-adrenergic receptors, the effects of dexefaroxan were monitored in …
Number of citations: 49 onlinelibrary.wiley.com
BM Francis, J Yang, E Hajderi, ME Brown… - …, 2012 - nature.com
… diminished NA, we treated mice with dexefaroxan, an antagonist of presynaptic inhibitory α … 28 days with dexefaroxan or rivastigmine, a cholinesterase inhibitor. Both dexefaroxan and …
Number of citations: 80 www.nature.com
A Veyrac, V Nguyen, M Marien, A Didier… - Learning & …, 2007 - learnmem.cshlp.org
… We found that dexefaroxan given immediately after stimulation with a test odor improved the retention of this odor. In contrast, the decrease of NA release resulting from pharmacological …
Number of citations: 48 learnmem.cshlp.org
PJ Pauwels, FC Colpaert - British journal of pharmacology, 2000 - Wiley Online Library
… =idazoxan>dexefaroxan) than Asp 79 Asn α 2A AR (atipamezole>idazoxan≃SKF 86466>dexefaroxan) and Thr 373 Lys α 2A AR (SKF 86466>atipamezole≃idazoxan>dexefaroxan). …
Number of citations: 30 bpspubs.onlinelibrary.wiley.com

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